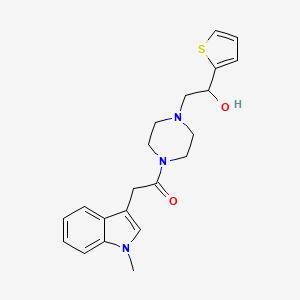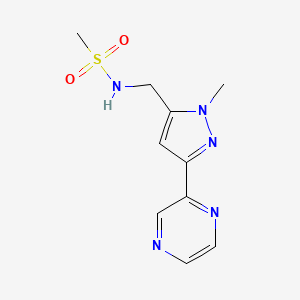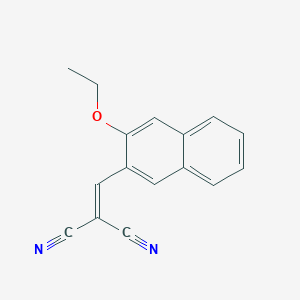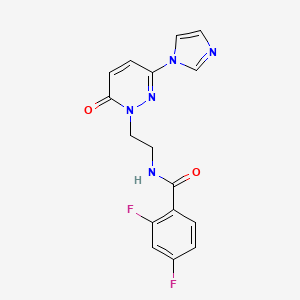
3-Fluoroquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroquinoline-6-carbonitrile is a chemical compound with a molecular formula of C10H5FN2. It is a heterocyclic aromatic compound that contains a fluorine atom and a cyano group. The compound has been found to have various applications in scientific research, especially in the field of medicinal chemistry.
Mecanismo De Acción
Target of Action
3-Fluoroquinoline-6-carbonitrile, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, namely DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and replication, making them ideal targets for antimicrobial drugs .
Mode of Action
The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoroquinoline-6-carbonitrile is the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of DNA, an essential step in DNA replication . This disruption of DNA synthesis ultimately leads to bacterial cell death .
Result of Action
The primary result of 3-Fluoroquinoline-6-carbonitrile’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis, a critical process for bacterial survival .
Action Environment
The action, efficacy, and stability of 3-Fluoroquinoline-6-carbonitrile can be influenced by various environmental factors. Additionally, light exposure can lead to phototoxicity in some fluoroquinolones .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Fluoroquinoline-6-carbonitrile in lab experiments is its ability to selectively target cancer cells and bacteria/fungi. However, one limitation is that the compound may have toxicity to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of 3-Fluoroquinoline-6-carbonitrile. One direction is to further study its mechanism of action and optimize its structure for better activity and selectivity. Another direction is to explore its potential as a fluorescent probe for biological imaging. Additionally, the compound could be studied for its potential as a drug candidate for cancer and infectious diseases.
Métodos De Síntesis
The synthesis of 3-Fluoroquinoline-6-carbonitrile can be achieved through various methods. One common method involves the reaction of 3-aminoquinoline with potassium cyanide and diethyl sulfate in the presence of a solvent such as dimethyl sulfoxide. Another method involves the reaction of 3-chloroquinoline with potassium cyanide and copper(I) cyanide in the presence of a solvent such as N,N-dimethylformamide.
Aplicaciones Científicas De Investigación
3-Fluoroquinoline-6-carbonitrile has been found to have various applications in scientific research, especially in the field of medicinal chemistry. The compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. It has also been studied for its potential as a fluorescent probe for biological imaging.
Propiedades
IUPAC Name |
3-fluoroquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVSORAPHLTZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline-6-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2783257.png)

![2-[(2,5-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783259.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2783266.png)
![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2783267.png)
![5-[(Naphthalen-1-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2783268.png)
![6-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2783271.png)

![Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate](/img/structure/B2783275.png)

